![molecular formula C17H17N3S2 B14253607 Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]- CAS No. 402955-20-8](/img/structure/B14253607.png)
Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structural features, which include a thiazole ring and a naphthalene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- typically involves the reaction of 4-methyl-2-thiazolylamine with 1-naphthyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thiourea group into a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Thiol derivatives
Substitution: Substituted thioureas
Wissenschaftliche Forschungsanwendungen
Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: A simpler analog with a broad range of applications in agriculture and medicine.
Naphthylthiourea: Similar in structure but lacks the thiazole ring, used in various chemical syntheses.
Thiazolylthiourea: Contains the thiazole ring but differs in the substituents attached to the thiourea group.
Uniqueness
Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- is unique due to its combination of a thiazole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
402955-20-8 |
|---|---|
Molekularformel |
C17H17N3S2 |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
1-(4-methyl-1,3-thiazol-2-yl)-3-[(1R)-1-naphthalen-1-ylethyl]thiourea |
InChI |
InChI=1S/C17H17N3S2/c1-11-10-22-17(18-11)20-16(21)19-12(2)14-9-5-7-13-6-3-4-8-15(13)14/h3-10,12H,1-2H3,(H2,18,19,20,21)/t12-/m1/s1 |
InChI-Schlüssel |
ACIJRUFDQJLQDX-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=CSC(=N1)NC(=S)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1=CSC(=N1)NC(=S)NC(C)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)
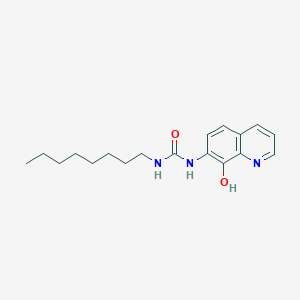


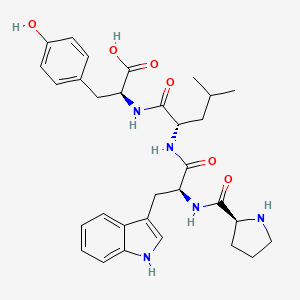

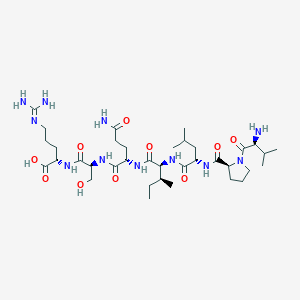
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
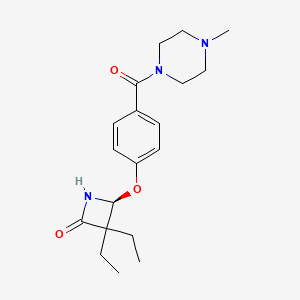
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)
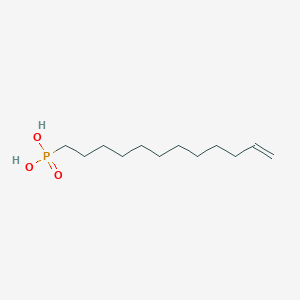

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
